molecular formula C9H8BrIO2 B3057900 Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester CAS No. 861840-50-8

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester

Cat. No.: B3057900
CAS No.: 861840-50-8
M. Wt: 354.97 g/mol
InChI Key: ZEJJFPAAVQHSGO-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester is an organic compound with the molecular formula C9H8BrIO2. This compound is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromomethyl and iodo groups, and the carboxyl group is esterified with methanol. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester typically involves the bromination and iodination of methyl benzoate. The process begins with the esterification of benzoic acid to form methyl benzoate. This is followed by bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The brominated product is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodide (KI) or sodium iodide (NaI) to introduce the iodine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or reduced derivatives.

Scientific Research Applications

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester involves its interaction with various molecular targets. The bromomethyl and iodo groups can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These interactions can affect the compound’s reactivity and its role in chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromobenzoate: Similar structure but lacks the iodine atom.

    Methyl 4-(bromomethyl)benzoate: Similar structure but with the bromomethyl group at a different position.

    Methyl 3-iodobenzoate: Similar structure but lacks the bromomethyl group.

Uniqueness

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester is unique due to the presence of both bromomethyl and iodo groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

methyl 3-(bromomethyl)-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJJFPAAVQHSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460357
Record name Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861840-50-8
Record name Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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